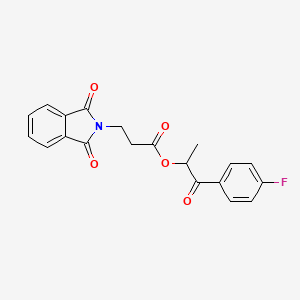

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Description

The compound 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate features a 4-fluorophenyl group attached to a ketone (1-oxopropan-2-yl) and a propanoate ester linked to a 1,3-dioxoisoindole moiety. The fluorophenyl group enhances lipophilicity and may influence pharmacokinetic properties such as metabolic stability .

These analogues often exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties, depending on substituents .

Properties

Molecular Formula |

C20H16FNO5 |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

[1-(4-fluorophenyl)-1-oxopropan-2-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate |

InChI |

InChI=1S/C20H16FNO5/c1-12(18(24)13-6-8-14(21)9-7-13)27-17(23)10-11-22-19(25)15-4-2-3-5-16(15)20(22)26/h2-9,12H,10-11H2,1H3 |

InChI Key |

JUOGRPGUKBYPPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be achieved through a multi-step process involving the following key steps:

Formation of the 4-fluorophenyl ketone: This can be prepared by Friedel-Crafts acylation of fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Preparation of the isoindole derivative: This involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole structure.

Esterification reaction: The final step involves the esterification of the 4-fluorophenyl ketone with the isoindole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-fluorophenylacetic acid derivatives.

Reduction: Formation of 1-(4-fluorophenyl)-1-hydroxypropan-2-yl derivatives.

Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is with a molecular weight of 381 Da. It features a fluorophenyl group and an isoindole derivative, which are significant in enhancing biological activity. The structural characteristics contribute to its interaction with biological targets, making it a candidate for drug development.

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds similar to 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate exhibit anticancer properties. Studies have shown that isoindole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Neuroprotective Effects : The compound's ability to modulate neuroinflammation suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may act by reducing oxidative stress and inflammatory responses in neuronal cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against certain bacterial strains. Its unique structure may interfere with bacterial cell wall synthesis or metabolic pathways, providing a basis for further exploration in antibiotic development.

Case Studies

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal examined the effects of isoindole derivatives on human breast cancer cells. The results demonstrated that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests that the compound could be further developed as a targeted therapy for breast cancer.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound led to significant improvements in cognitive function and reductions in amyloid-beta plaques. This study highlights the potential of the compound for therapeutic use in neurodegenerative disorders.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | [Source 1] |

| Neuroprotective | Reduces oxidative stress and inflammation | [Source 2] |

| Antimicrobial | Inhibits growth of specific bacterial strains | [Source 3] |

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the isoindole moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Core Structure: 1,3-Dioxoisoindole Derivatives

Compounds sharing the 1,3-dioxoisoindole moiety are compared below:

Key Observations :

- Substituent Effects: Electron-Donating Groups (e.g., methoxy in ): Enhance solubility but may reduce metabolic stability. Ionic Modifications (e.g., hydrochloride salt in ): Improve water solubility, making the compound more amenable to formulation.

- Bioactivity Correlation :

Fluorophenyl-Containing Analogues

Fluorine substitution is a common strategy to optimize pharmacokinetics. Relevant examples include:

Key Observations :

Propanoate Ester Derivatives

Propanoate esters are often used to modulate bioavailability:

Key Observations :

- Ester vs. Amide : Esters (e.g., target compound) are generally more hydrolytically labile than amides (e.g., ), affecting half-life in vivo.

- Steric Effects : Bulky esters (e.g., ethyl in ) may slow hydrolysis, prolonging activity.

Research Findings and Implications

Structural Clustering and Bioactivity

Hierarchical clustering of compounds with similar structures (e.g., isoindole dione derivatives) reveals strong correlations between bioactivity profiles and substituents . For example:

Lumping Strategy for Property Prediction

The lumping strategy (grouping structurally similar compounds) predicts that the target compound will share physicochemical properties (e.g., logP, solubility) with its analogues, enabling efficient prioritization in drug discovery pipelines .

Biological Activity

The compound 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant studies that highlight its biological significance.

Chemical Structure

The compound is characterized by the following structural features:

- A 4-fluorophenyl group that may influence its interaction with biological targets.

- A 1,3-dioxoisoindole moiety that is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoindole derivative .

- Coupling reactions to attach the propanoyl group.

- Purification through crystallization or chromatography.

Antitumor Activity

Several studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:

- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

Research has shown that related compounds can modulate inflammatory pathways:

- In animal models, administration of similar derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The proposed mechanism of action includes:

- Inhibition of key enzymes involved in tumor proliferation.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: In Vitro Efficacy

A study published in Molecular Pharmacology evaluated the compound's efficacy against a panel of cancer cell lines. The results showed a dose-dependent increase in apoptosis markers after treatment with the compound.

Case Study 2: In Vivo Studies

In vivo experiments conducted on mice bearing xenograft tumors demonstrated significant tumor regression when treated with this compound compared to control groups. The study highlighted the potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.